5-Methylquinazoline
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Overview
Description
5-Methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinazoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with formamide under acidic conditions. Another method includes the reaction of anthranilic acid with formamide, followed by methylation at the 5-position using methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methylquinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
Scientific Research Applications
5-Methylquinazoline has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 5-Methylquinazoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound’s ability to bind to these enzymes and inhibit their activity contributes to its anti-inflammatory effects. Additionally, this compound derivatives have been shown to interfere with DNA synthesis and repair mechanisms, leading to their anti-cancer properties .
Comparison with Similar Compounds
Quinazoline: The parent compound of 5-Methylquinazoline, known for its wide range of biological activities.
Quinazolinone: A derivative with a carbonyl group at the 2-position, exhibiting similar pharmacological properties.
4-Methylquinazoline: Another methylated derivative with distinct chemical and biological characteristics.
Uniqueness of this compound: this compound stands out due to the specific positioning of the methyl group at the 5-position, which influences its reactivity and interaction with biological targets. This unique structural feature enhances its potential as a versatile compound in medicinal chemistry and drug development .
Properties
CAS No. |
7556-89-0 |
---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-methylquinazoline |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-9-8(7)5-10-6-11-9/h2-6H,1H3 |
InChI Key |
YNDGNDSFWJAXST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC=NC2=CC=C1 |
Origin of Product |
United States |
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